11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole
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Overview
Description
11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole is a synthetic compound belonging to the class of indolocarbazoles.
Preparation Methods
The synthesis of 11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a suitable indole derivative, followed by chloromethylation and subsequent cyclization to form the desired pyrido[4,3-B]carbazole structure . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Protein Kinase Inhibition: The compound can inhibit protein kinases, affecting various signaling pathways within cells.
Comparison with Similar Compounds
11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole can be compared with other indolocarbazole derivatives such as:
Staurosporine: Known for its potent kinase inhibition properties.
Rebeccamycin: Exhibits significant anticancer activity.
Ellipticine: Another compound with strong DNA intercalation and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
CAS No. |
89651-53-6 |
---|---|
Molecular Formula |
C18H15ClN2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
11-(chloromethyl)-5,6-dimethylpyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H15ClN2/c1-11-12-7-8-20-10-15(12)14(9-19)17-13-5-3-4-6-16(13)21(2)18(11)17/h3-8,10H,9H2,1-2H3 |
InChI Key |
PYSBUQNWASZROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1N(C4=CC=CC=C43)C)CCl |
Origin of Product |
United States |
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